2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine
Description
2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine (compound 2o) is a heterocyclic aromatic compound featuring a bromophenyl group at position 2 and a methyl group at position 8 of the imidazo[1,2-a]pyridine scaffold. It is synthesized via condensation reactions, typically yielding 85% when crystallized in acetone, with a melting point (M.P.) of 405–407 K . Spectroscopic characterization includes FT-IR peaks for aromatic C-H (3037–3135 cm⁻¹), C-N (1253–1370 cm⁻¹), and C-Br (826 cm⁻¹), alongside NMR and GC-MS data confirming its structure (GC-MS: m/z 286 [M⁺]) .
This compound serves as a key intermediate in pharmaceutical and agrochemical research, particularly for studying structure-activity relationships (SAR) in drug discovery .
Properties
IUPAC Name |
2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJMVAOCLIFBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235589 | |
| Record name | 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888-61-9 | |
| Record name | 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=888-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the reaction of 4-bromoacetophenone with 2-aminopyridine under specific conditions. One common method includes the use of ethanol as a solvent and sodium hydroxide as a base. The reaction proceeds through a series of steps including condensation, cyclization, and subsequent purification to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents is crucial to ensure environmental compliance and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The bromophenyl group and the imidazo[1,2-a]pyridine core play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound .
Comparison with Similar Compounds
Positional Isomers: Methyl Substituent Variations
The position of the methyl group on the imidazo[1,2-a]pyridine core significantly influences physicochemical properties and biological activity.
Key Observations :
Halogen-Substituted Analogues
The bromophenyl group can be replaced with other halogens (e.g., F, Cl, I), altering electronic properties and binding affinities.

Key Observations :
Functional Group Modifications
Adding functional groups (e.g., amino, morpholino) can dramatically alter biological activity.
Key Observations :
- Aminophenyl derivatives (e.g., compound 1h) show antifungal activity by inhibiting Candida albicans Bdf1, a histone acetyltransferase .
- Morpholino substituents (e.g., 8-morpholinoimidazo[1,2-a]pyrazine) enhance solubility and antiviral potency against bovine viral diarrhea virus (BVDV) .
Key Observations :
- Adamantyl-substituted derivatives (e.g., 2b) demonstrate anticholinesterase activity, making them relevant for Alzheimer’s disease research .
Biological Activity
2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine is part of the imidazo[1,2-a]pyridine family, a class of nitrogen-containing heterocycles known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antibacterial, and neuroprotective properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Core Structure : Imidazo[1,2-a]pyridine
- Substituents :
- Bromine atom at the para position of the phenyl ring
- Methyl group at the 8-position of the imidazo ring
This unique arrangement contributes to its biological activity by influencing its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing moderate to significant cytotoxic effects:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and others.
- Mechanism : The compound may induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased cell death.
Table 1 summarizes the IC50 values for different cell lines:
Antibacterial Activity
The antibacterial properties of imidazo[1,2-a]pyridine derivatives have also been investigated. Studies indicate that these compounds exhibit selective inhibition against certain bacterial strains:
- Target Bacteria : Mycobacterium tuberculosis and other gram-positive bacteria.
- Mechanism : Potential mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 2 provides an overview of antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 5 | |
| Staphylococcus aureus | 10 |
Neuroprotective Effects
Imidazo[1,2-a]pyridines have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating Alzheimer's disease:
- AChE Inhibition : IC50 values for AChE inhibition range from 50 µM to lower depending on structural modifications.
- Selectivity : Some derivatives exhibit better selectivity towards butyrylcholinesterase (BChE), which is significant for therapeutic applications.
Table 3 summarizes AChE and BChE inhibition data:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
|---|---|---|---|
| 2-(4-Bromophenyl)-8-methyl | 45 | 30 | |
| Other Derivative | 60 | 25 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications at various positions can significantly alter their potency and selectivity:
- Position 8 Substitution : Methyl groups enhance lipophilicity and improve membrane permeability.
- Phenyl Ring Modifications : Electron-withdrawing groups like bromine increase binding affinity to target proteins.
Case Studies
Several case studies have documented the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Study on Anticancer Activity : A study involving a series of imidazo[1,2-a]pyridine analogs reported that compounds with halogen substitutions showed enhanced cytotoxicity against HCT-116 cells compared to unsubstituted analogs .
- Neuroprotective Study : In a model simulating Alzheimer's disease, a derivative exhibited significant AChE inhibition and improved cognitive function in treated animals .
Q & A
Q. What are the key considerations in optimizing the cyclocondensation reaction for synthesizing 2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridine?
- Methodological Answer : The synthesis typically involves reacting a brominated ketone (e.g., 2-bromo-1-(4-bromophenyl)ethanone) with a substituted pyridinamine (e.g., 3-bromopyridine-2-amine) under reflux in ethanol or methanol. Key factors include:
- Solvent selection : Polar protic solvents (ethanol, methanol) enhance nucleophilic substitution .
- Temperature control : Reactions are heated to 80–90°C to accelerate cyclization while avoiding decomposition .
- Catalyst/base : Sodium bicarbonate or zinc dust is used to neutralize HBr byproducts and improve yields .
- Purification : Cold-water precipitation followed by vacuum drying ensures minimal impurities .
Example yield: 54% for analogous imidazo[1,2-a]pyridine derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.1–9.1 ppm) and methyl group resonances (δ 2.5–3.0 ppm). The imidazo[1,2-a]pyridine core shows distinct splitting patterns due to ring current effects .
- FT-IR : Confirm C-Br stretches (~700 cm⁻¹) and aromatic C-H bending (~1250 cm⁻¹) .
- LC-MS/HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 336.9 for brominated derivatives) and isotopic patterns for bromine .
Advanced Research Questions
Q. How does the dihedral angle between the imidazo[1,2-a]pyridine core and substituent aryl groups influence crystallographic packing and electronic properties?
- Methodological Answer :
- X-ray crystallography : Dihedral angles (e.g., 27.0°–47.5° for analogous compounds) dictate intermolecular interactions like π-π stacking and hydrogen bonding. Smaller angles enhance planar stacking, improving charge transport in materials science applications .
- DFT calculations : Optimize geometries to correlate experimental vs. theoretical angles. For example, deviations >5° may indicate crystal packing stresses .
- Hirshfeld surface analysis : Quantify contacts (e.g., Br···H interactions at 3.01 Å) to predict solubility and stability .
Q. What strategies are effective for functionalizing the imidazo[1,2-a]pyridine scaffold at the 2- and 8-positions to enhance bioactivity?
- Methodological Answer :
- Electrophilic substitution : Bromine at the 4-phenyl position (as in the target compound) allows Suzuki coupling for biaryl diversification .
- Schiff base formation : React primary amines with aldehyde derivatives to generate hydrazone-linked analogs, improving binding to biological targets (e.g., antimicrobial activity) .
- Microwave/ultrasound-assisted iodination : Achieve regioselective C–H activation at the 3-position using TBHP as an oxidant, enabling late-stage modifications .
Q. How do structural analogs with varying substituents (e.g., nitro, chloro, methyl) affect the compound’s anticholinesterase or kinase inhibition activity?
- Methodological Answer :
- SAR studies : Compare IC₅₀ values of analogs:
| Substituent Position | Bioactivity Trend | Reference |
|---|---|---|
| 8-Methyl | Enhanced kinase inhibition | |
| 6-Bromo | Improved anticholinesterase activity | |
| 4-Fluorophenyl | Reduced cytotoxicity |
- Docking simulations : Use AutoDock Vina to map interactions with acetylcholinesterase (e.g., π-cation interactions with Trp86) .
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer :
- Reproduce conditions : Standardize solvent purity, reaction time, and equipment (e.g., inert atmosphere vs. open reflux) .
- Cross-validate techniques : Combine NMR (DMSO-d₆ vs. CDCl₃ solvent effects) and HRMS to confirm molecular integrity .
- Consult crystallographic data : Compare experimental bond lengths/angles with CSD entries (e.g., CCDC 1945992) to identify outliers .
Computational and Mechanistic Questions
Q. What role do frontier molecular orbitals (FMOs) play in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

